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Compound of Interest

Compound Name: 2-0Ox0-3-hydroxy-LSD

Cat. No.: B1664099

An In-depth Technical Guide to the Discovery and Chemical Synthesis of 2-Ox0-3-hydroxy-
LSD

Introduction

2-0Ox0-3-hydroxy-lysergic acid diethylamide (2-Ox0-3-hydroxy-LSD or O-H-LSD) is the
principal metabolite of the psychoactive compound lysergic acid diethylamide (LSD).[1] First
described in the scientific literature by the 1990s, its significance lies in its substantially higher
concentration in urine compared to the parent drug, making it a crucial biomarker for confirming
LSD use in forensic and clinical toxicology.[1][2] This document provides a comprehensive
overview of the discovery, metabolic fate, and analytical methodologies for O-H-LSD. While a
complete de novo chemical synthesis is not widely published, this guide details the biochemical
formation and methods for creating derivatives for analytical purposes.

Discovery and Biological Formation

2-0x0-3-hydroxy-LSD is not a naturally occurring compound but is formed in the body after
the ingestion of LSD. It is considered the major metabolite of LSD in humans.[1][3]

Metabolic Pathway

The biotransformation of LSD to O-H-LSD occurs primarily in the liver. This process is a key
part of the body's Phase | metabolism, which functionalizes xenobiotics to facilitate their
excretion.[4][5]
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* Enzymatic Conversion: The conversion is catalyzed by a group of enzymes known as
cytochrome P450 (CYP) oxidases.[6]

o Specific CYP Isoforms: Studies using human liver microsomes have identified that CYP1A2,
CYP2C9, CYP2E1, and CYP3A4 are significantly involved in the formation of O-H-LSD.[6]
The involvement of multiple CYP enzymes suggests that the metabolic pathway is robust

and less susceptible to inhibition by single drugs.

The metabolic conversion of LSD to its major metabolite, O-H-LSD, is a critical process for its
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Caption: Metabolic pathway of LSD to 2-Oxo0-3-hydroxy-LSD in the liver.
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Chemical Synthesis

A detailed, step-by-step de novo chemical synthesis of 2-Ox0-3-hydroxy-LSD is not readily
available in peer-reviewed literature, likely due to the complexity of the ergoline structure and
the controlled status of lysergamides. However, certified reference standards are commercially
available, indicating that a synthesis has been achieved.

Furthermore, methods for the synthesis of 2-Oxo0-3-hydroxy-LSD derivatives (haptens) for the
development of immunoassays have been described.[7] These procedures typically start with
an already functionalized O-H-LSD core structure.

Example Protocol: Synthesis of a 2-Ox0-3-hydroxy-LSD
Derivative for Imnmunoassays

The following protocol is adapted from patent literature and describes the conjugation of a
hapten to a carrier protein, a critical step in developing antibodies for immunoassays.[7] This
process starts with a precursor, 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD, and links it to an
isothiocyanate derivative.

Reaction:

e A solution of 1.0 mmol of 4-isothiocyanatobenzoylchloride in 15 ml of dry tetrahydrofuran
(THF) is prepared under an argon atmosphere and cooled to 0°C.

e A solution of 1.0 mmol of 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD in 10 ml of dry THF is
added to the cooled reaction mixture.

e 1.0 mmol of triethylamine is added, and the reaction is stirred at 0°C for 30 minutes.
e The reaction is then allowed to warm to room temperature and stirred overnight.
e The mixture is concentrated under reduced pressure.

e The resulting residue is dissolved in methylene chloride, washed with water, dried over
anhydrous sodium sulfate, and concentrated again to yield the hapten.
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This hapten can then be linked to a carrier protein like Bovine Serum Albumin (BSA) to create
an immunogen for antibody production.

Pharmacology and Signaling

The pharmacological activity of 2-Ox0-3-hydroxy-LSD is significantly attenuated compared to
its parent compound, LSD.

e Receptor Binding: In vitro studies have shown that O-H-LSD has profoundly reduced, though
still detectable, activity at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]

e Psychoactivity: It is currently unknown whether O-H-LSD is pharmacologically active or
contributes to the psychoactive effects of LSD in humans.[1] Its reduced affinity for key
serotonin receptors suggests it is likely inactive as a psychedelic.

The primary signaling mechanism of LSD is agonism at the 5-HT2A receptor. The significantly
lower potency of O-H-LSD at this receptor is a key differentiator.

4 N

Cellular Response

/Serotonin Receptors\

[Strong Psychedelic ActivitD
-

Ligands

[Weak / No Activit;D

(owma) | L /
_w

[Z-Oxo-3-hydroxy-LS
.

)

Click to download full resolution via product page

Caption: Comparative signaling potency of LSD and its metabolite at 5-HT receptors.

Quantitative Data
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The concentration of O-H-LSD in urine is a key metric for toxicological analysis. It is
consistently found at much higher levels than the parent LSD.

Parameter Matrix Value/Range Reference
Metabolite to Parent ) 4 to 41 times higher

_ Urine [8]
Ratio than LSD

8,021 - 28,466 pg/mL
(in subjects with LSD

Concentration Range Urine [8]
levels of 561 - 7,007
pg/mL)
Mean Concentration ) 16 to 43 times higher
) Urine [4115]
Ratio than LSD

- I 0.0125 - 0.01875
Limit of Quantitation

Blood ng/mL (LC-MS/MS [9]
(LOQ)
Method)
) ) ) 0 - 8,000 pg/mL (LC-
Linearity Range Urine [10]

MS Method)

Experimental Protocols

In Vitro Metabolism Analysis using Human Liver
Microsomes

This protocol is used to confirm that O-H-LSD is a direct metabolite of LSD.[4]
Materials:

Human liver microsomes

LSD solution (1.0 mg/mL in methanol)

NADPH-regenerating system (NRS)

75mM Tris buffer (pH 7.4)
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e Methanol (for quenching)

Procedure:

e Prepare a reaction mixture containing: 250 pL microsomes, 512 uL Tris buffer, and 208 L
NRS.

e Pre-incubate the mixture for 5 minutes at 37°C.

« Initiate the reaction by adding 30 pL of the LSD solution (total volume = 1 mL).

At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove 167 pL aliquots from the
reaction.

» Immediately quench the reaction by adding the aliquot to 1 mL of methanol.

Extract the metabolites from the quenched mixture for LC-MS analysis.

Analytical Workflow for O-H-LSD Quantification in Urine

This workflow outlines the typical steps for the forensic analysis of O-H-LSD in urine samples.

[2](8]
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Caption: Standard workflow for quantification of O-H-LSD in urine samples.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1664099?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extraction and Analysis Details:

o Extraction: Solid-phase extraction is commonly used to clean up and concentrate the analyte
from the urine matrix.[8]

e Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold
standard for detection and quantification due to its high sensitivity and specificity.[2][10]

o Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), samples
are derivatized, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to
increase their volatility.[8]

Conclusion

2-0Oxo0-3-hydroxy-LSD is a pivotal molecule in the study of LSD pharmacology and toxicology.
As the major human metabolite, its detection provides a more sensitive and extended window
for identifying LSD exposure than the parent compound alone. While its own pharmacological
activity appears to be minimal, its formation via hepatic CYP enzymes is a well-characterized
metabolic pathway. The analytical methods for its quantification are robust and highly sensitive,
making O-H-LSD an indispensable analyte in forensic science and clinical drug monitoring.
Further research into its potential, albeit weak, interactions with serotonin receptors could
provide additional insights into the complex pharmacology of lysergamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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